

Elucidation of Chloroacetamido-PEG4-C2-Boc: A Technical Overview

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Compound of Interest

Compound Name: Chloroacetamido-PEG4-C2-Boc

Cat. No.: B606652

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the structure, properties, and analytical characterization of **Chloroacetamido-PEG4-C2-Boc**, a heterobifunctional linker molecule integral to the advancement of bioconjugation and proteomics. This document outlines the core chemical attributes and provides a generalized framework for its synthesis and analysis, catering to professionals in the fields of chemistry, biochemistry, and pharmaceutical sciences.

Core Structural and Chemical Properties

Chloroacetamido-PEG4-C2-Boc, with the systematic IUPAC name tert-butyl (2-(2-(2-(2-(2-chloroacetamido)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a versatile chemical tool employed in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).^{[1][2]} Its structure is characterized by three key functional domains: a chloroacetamide group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine.

The chloroacetamide moiety serves as a reactive handle for covalent modification, particularly with thiol groups on proteins. The hydrophilic PEG4 linker enhances solubility and provides spatial separation between conjugated molecules. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable cap for the terminal amine, allowing for sequential and controlled conjugation strategies.

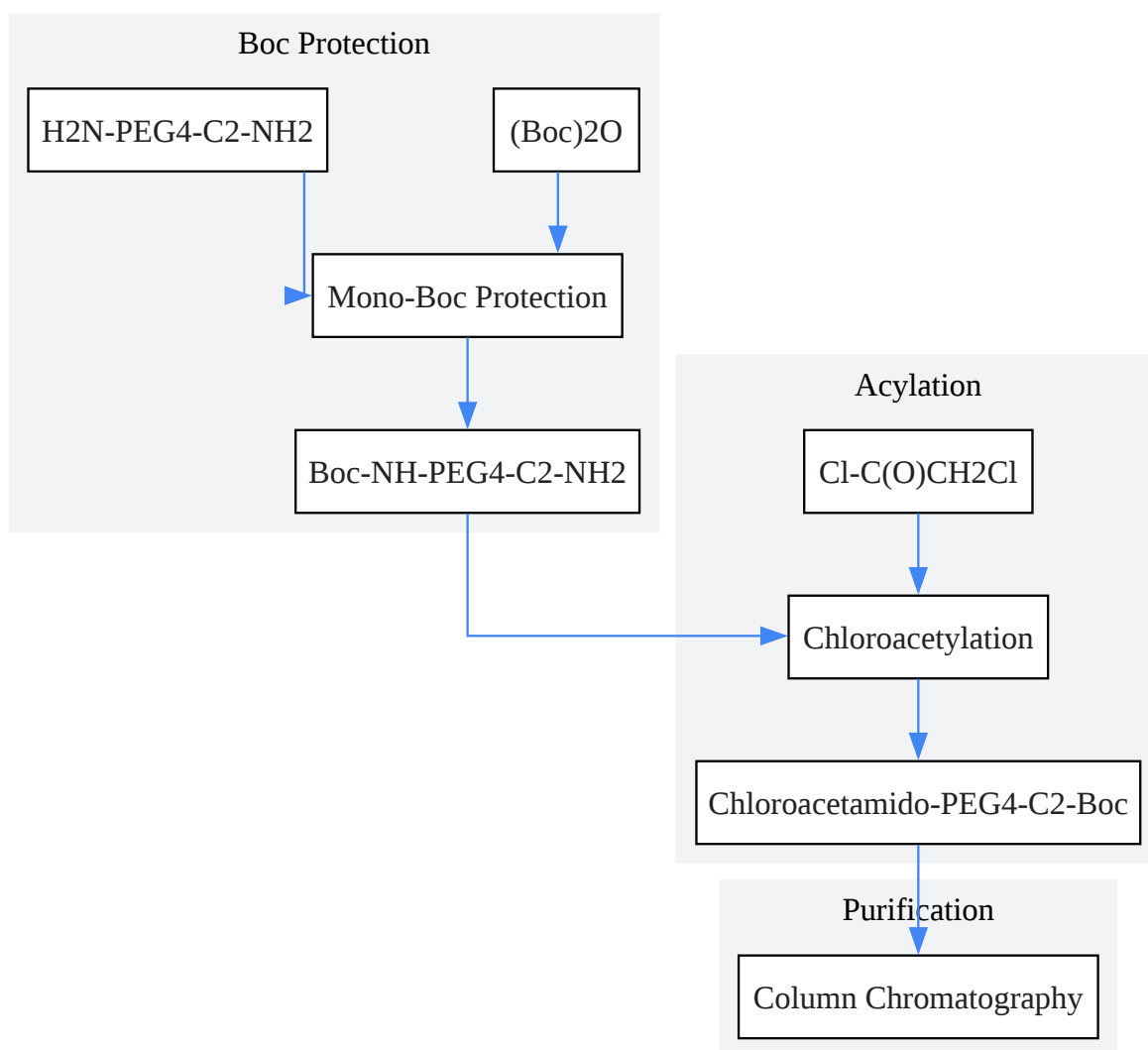
A summary of its key quantitative properties is presented in Table 1.

Property	Value	Reference
IUPAC Name	tert-butyl (2-(2-(2-(2-(2-chloroacetamido)ethoxy)ethoxy)ethoxy)ethyl)carbamate	[3]
CAS Number	1365655-90-8	[3]
Molecular Formula	C ₁₇ H ₃₃ ClN ₂ O ₇	[3]
Molecular Weight	412.9 g/mol	[3]
Purity	Typically ≥95%	[3]

General Synthetic Strategy

The synthesis of **Chloroacetamido-PEG4-C2-Boc** generally involves a multi-step process. A common approach begins with the mono-Boc protection of a diamine-PEG linker. The resulting intermediate, possessing a free terminal amine, is then acylated using chloroacetyl chloride or a related activated chloroacetic acid derivative.

A generalized workflow for this synthesis is depicted below. The process necessitates careful control of reaction conditions to ensure selective acylation and prevent side reactions. Purification of the final product is typically achieved through column chromatography.



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Caption: Generalized synthetic workflow for **Chloroacetamido-PEG4-C2-Boc**.

Structural Elucidation and Quality Control

The definitive structural confirmation and purity assessment of **Chloroacetamido-PEG4-C2-Boc** rely on a combination of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (^1H) and Carbon-13 (^{13}C) NMR are fundamental for confirming the molecular structure. Although specific spectral data for this exact compound is not publicly available, a predicted ^1H NMR spectrum would exhibit characteristic signals corresponding to the protons of the chloroacetyl group, the PEG linker, the ethylenediamine backbone, and the Boc protecting group.

Expected ^1H NMR Chemical Shifts (Predicted):

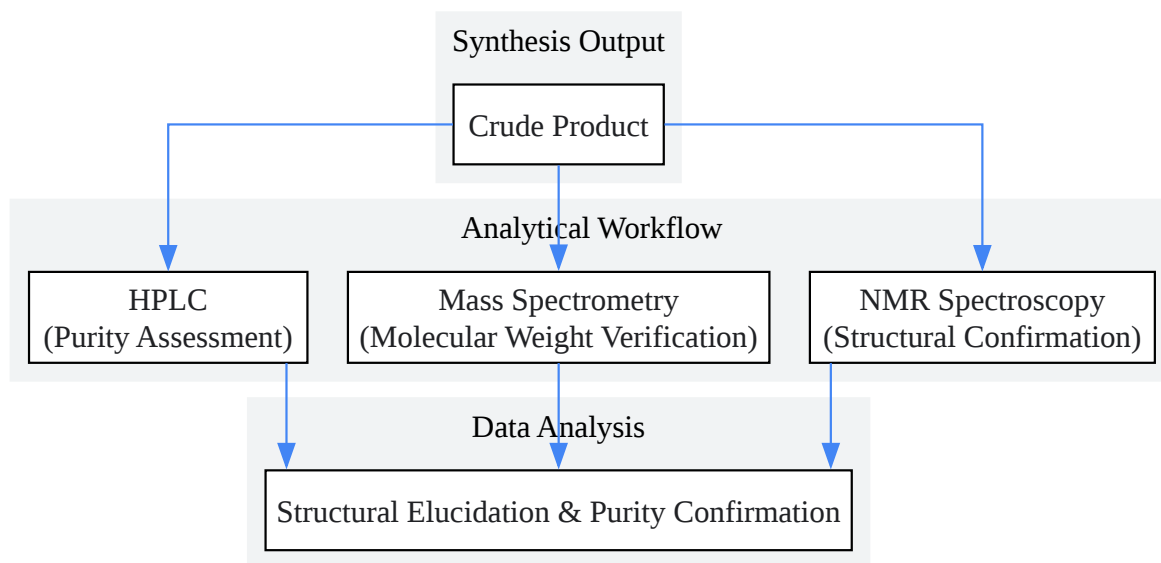
- Chloroacetyl group (CH_2Cl): A singlet typically observed around 4.0-4.2 ppm.
- PEG linker ($\text{OCH}_2\text{CH}_2\text{O}$): A complex multiplet system generally found between 3.5 and 3.7 ppm.
- Ethylenediamine backbone ($\text{NHCH}_2\text{CH}_2\text{NH}$): Protons adjacent to the amide and carbamate nitrogens would appear as distinct multiplets, likely in the range of 3.2-3.5 ppm.
- Boc protecting group ($\text{C}(\text{CH}_3)_3$): A characteristic sharp singlet at approximately 1.4 ppm.

Mass Spectrometry (MS)

Mass spectrometry is employed to verify the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The expected monoisotopic mass would correspond to the molecular formula $\text{C}_{17}\text{H}_{33}\text{ClN}_2\text{O}_7$. Electrospray ionization (ESI) is a common technique for analyzing such molecules.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of **Chloroacetamido-PEG4-C2-Boc**. A reversed-phase HPLC method, typically using a C18 column with a water/acetonitrile or water/methanol gradient, is suitable for this purpose. The purity is determined by integrating the peak area of the main compound relative to any impurities.



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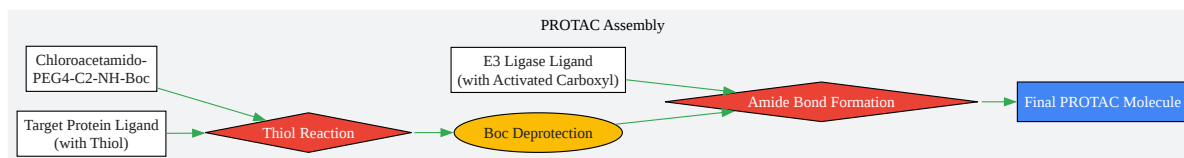
Caption: Analytical workflow for the characterization of **Chloroacetamido-PEG4-C2-Boc**.

Applications in Bioconjugation and Drug Development

The bifunctional nature of **Chloroacetamido-PEG4-C2-Boc** makes it a valuable linker in several advanced biochemical applications.

PROTAC Development

In the field of PROTACs, this linker can be used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase.^[1] The chloroacetamide group can be reacted with a thiol-containing moiety on one of the ligands, while the Boc-protected amine can be deprotected to react with an activated carboxylic acid on the other ligand.



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Caption: Logical flow of PROTAC synthesis using **Chloroacetamido-PEG4-C2-Boc**.

Antibody-Drug Conjugates (ADCs)

In ADC development, the chloroacetamide group can be used to conjugate a cytotoxic payload to a monoclonal antibody, often through reaction with engineered cysteine residues. The PEG4 spacer helps to improve the pharmacokinetic properties of the resulting ADC.

Conclusion

Chloroacetamido-PEG4-C2-Boc is a well-defined chemical entity with significant utility in the construction of complex biomolecules for research and therapeutic applications. Its structure allows for a modular and controlled approach to bioconjugation. The structural elucidation and quality control of this linker rely on a standard suite of analytical techniques, ensuring its reliable performance in demanding applications. This guide provides a foundational understanding for researchers and developers working with this important chemical tool.

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